![molecular formula C10H6ClNO2 B1321254 4-(1,3-Oxazol-5-yl)benzoyl chloride CAS No. 679807-12-6](/img/structure/B1321254.png)
4-(1,3-Oxazol-5-yl)benzoyl chloride
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Overview
Description
Synthesis Analysis
The synthesis of oxazole derivatives, including 4-(1,3-Oxazol-5-yl)benzoyl chloride, often involves the use of tosylmethylisocyanides (TosMICs) in a process known as the van Leusen reaction . This method is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of 4-(1,3-Oxazol-5-yl)benzoyl chloride consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The presence of these hetero atoms imparts preferential specificities in its biological responses .Chemical Reactions Analysis
The chemical reactions involving 4-(1,3-Oxazol-5-yl)benzoyl chloride are typically catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and result in the formation of corresponding 2-ketoazoles .Scientific Research Applications
Nervous System Research
Oxazole derivatives have been reported to exhibit activities such as nervous system depression . This suggests that 4-(1,3-Oxazol-5-yl)benzoyl chloride could be used in research related to neurological disorders or as a potential sedative agent.
Antiviral Research
Studies have shown that oxazole derivatives can be tested for antiviral properties . This compound may be useful in developing treatments or studying the mechanisms of viral infections, including SARS-CoV-2.
Anticonvulsant Research
Oxazole compounds have been evaluated for their anticonvulsant activities . 4-(1,3-Oxazol-5-yl)benzoyl chloride could be a candidate for creating new antiepileptic drugs or studying epilepsy.
Antibacterial Research
Some oxazole derivatives have been synthesized and tested for antibacterial potential against various bacterial strains . This compound could contribute to the development of new antibiotics.
Antifungal Research
The antibacterial potential of oxazole derivatives also extends to antifungal activity against fungi like C. albicans and A. niger . This suggests possible applications in antifungal drug development.
Chemistry and Material Science
Oxazolone derivatives demonstrate a variety of actions beneficial in research and industrial applications, including chemistry and material science fields . The reactive sites on 4-(1,3-Oxazol-5-yl)benzoyl chloride could make it valuable for chemical synthesis and material innovation.
Herbicidal Activity
Oxazole compounds have been associated with herbicidal activity , indicating that 4-(1,3-Oxazol-5-yl)benzoyl chloride might be used in agricultural research to develop new herbicides.
Safety And Hazards
While specific safety and hazard information for 4-(1,3-Oxazol-5-yl)benzoyl chloride is not available, benzoyl chloride derivatives are generally considered hazardous. They are combustible liquids and can cause severe skin burns and eye damage. They may also cause an allergic skin reaction and respiratory irritation .
Future Directions
Oxazole-based molecules, including 4-(1,3-Oxazol-5-yl)benzoyl chloride, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . The future of oxazole-based molecules looks promising, with potential for new therapeutic agents .
properties
IUPAC Name |
4-(1,3-oxazol-5-yl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)8-3-1-7(2-4-8)9-5-12-6-14-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOWXQMLYMQYGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610694 |
Source
|
Record name | 4-(1,3-Oxazol-5-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Oxazol-5-yl)benzoyl chloride | |
CAS RN |
679807-12-6 |
Source
|
Record name | Benzoyl chloride, 4-(5-oxazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=679807-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-Oxazol-5-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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